A Technical Guide to the Tetranortriterpenoid 21,23-Dihydro-23-hydroxy-21-oxozapoterin and its Congeners from Clausena excavata
A Technical Guide to the Tetranortriterpenoid 21,23-Dihydro-23-hydroxy-21-oxozapoterin and its Congeners from Clausena excavata
Disclaimer: Scientific literature providing specific biological activity, experimental protocols, and signaling pathway data for 21,23-Dihydro-23-hydroxy-21-oxozapoterin is not currently available. This guide provides an in-depth look at its chemical class and, as a representative example, details the bioactivity and experimental evaluation of other well-characterized compounds isolated from the same source, Clausena excavata.
Introduction
21,23-Dihydro-23-hydroxy-21-oxozapoterin is a natural product isolated from the plant Clausena excavata. It belongs to the chemical class of tetranortriterpenoids, which are a diverse group of modified triterpenes. Structurally, it is characterized as a 3,4-seco-triterpenoid. Compounds from Clausena excavata, including tetranortriterpenoids, carbazole (B46965) alkaloids, and coumarins, have demonstrated a wide array of biological activities, including cytotoxic, anti-HIV, and anti-inflammatory effects. This technical guide will summarize the known properties of 21,23-Dihydro-23-hydroxy-21-oxozapoterin and provide a detailed overview of the biological activities and relevant experimental protocols for other bioactive compounds from Clausena excavata to illustrate the therapeutic potential of this chemical family.
Physicochemical Properties of 21,23-Dihydro-23-hydroxy-21-oxozapoterin
While biological data is scarce, the basic physicochemical properties of 21,23-Dihydro-23-hydroxy-21-oxozapoterin have been reported.
| Property | Value |
| Chemical Class | Tetranortriterpenoid (3,4-seco skeleton) |
| CAS Number | 426266-88-8 |
| Molecular Formula | C₂₆H₃₀O₈ |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Biological Activities of Compounds from Clausena excavata
Due to the lack of specific data for 21,23-Dihydro-23-hydroxy-21-oxozapoterin, this section will focus on the scientifically documented biological activities of other compounds isolated from Clausena excavata. These examples serve to highlight the potential therapeutic applications of this class of natural products.
Cytotoxic Activity of Dentatin
Dentatin, a pyranocoumarin (B1669404) isolated from Clausena excavata, has demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µg/mL) |
| Dentatin | HL-60 (Human promyelocytic leukemia) | 5 |
| MCF-7 (Human breast adenocarcinoma) | 10 | |
| HeLa (Human cervical carcinoma) | 10 | |
| HT-29 (Human colorectal adenocarcinoma) | 10 |
Anti-HIV-1 Activity of Clausenidin and Carbazole Alkaloids
Several compounds from Clausena excavata have been shown to inhibit the replication of the Human Immunodeficiency Virus (HIV-1).
| Compound | EC₅₀ (µM) | Potential Therapeutic Index (PTI) |
| Clausenidin (Pyranocoumarin) | 5.3 | 7.0 |
| O-methylmukonal (Carbazole) | 12.0 | 56.7 |
| 3-formyl-2,7-dimethoxycarbazole | 29.1 | 8.0 |
| Clauszoline J (Carbazole) | 34.2 | 1.6 |
Experimental Protocols
The following are representative protocols for assessing the biological activities discussed above.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
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Cell Plating: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
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Compound Treatment: Prepare serial dilutions of the test compound (e.g., Dentatin) in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
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MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Anti-HIV-1 Syncytial Assay
This assay measures the ability of a compound to inhibit HIV-1 induced cell fusion (syncytium formation).
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Cell Preparation: Co-culture CEM-ss cells with HIV-1 infected H9/IIIB cells at a ratio of 1:1 in a 96-well plate.
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Compound Addition: Add serial dilutions of the test compound to the co-culture. Include a positive control (e.g., AZT) and a negative control (no compound).
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Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
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Syncytium Counting: After 24 hours, count the number of syncytia (multinucleated giant cells) in each well under an inverted microscope.
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Data Analysis: The EC₅₀ (50% effective concentration) is calculated as the concentration of the compound that inhibits syncytium formation by 50% compared to the control.
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Cytotoxicity Assessment: To determine the therapeutic index, the cytotoxicity of the compound on uninfected CEM-ss cells is measured in parallel, typically using an MTT assay, to obtain the CC₅₀ (50% cytotoxic concentration). The Potential Therapeutic Index (PTI) is then calculated as CC₅₀ / EC₅₀.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.
Hypothetical Signaling Pathway for Cytotoxicity
Many cytotoxic natural products induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a potential intrinsic apoptosis pathway that could be activated by a cytotoxic tetranortriterpenoid.
Caption: A potential intrinsic apoptosis signaling pathway induced by a cytotoxic compound.
